molecular formula C31H30N2O5 B1236791 (2R,4R)-4-(1-acetyl-3-indolyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide

(2R,4R)-4-(1-acetyl-3-indolyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide

Cat. No. B1236791
M. Wt: 510.6 g/mol
InChI Key: HTBWZVXYGBAYPV-SETSBSEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-4-(1-acetyl-3-indolyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide is a member of indoles.

Scientific Research Applications

Synthesis Methods

  • Synthesis of CCR5 Antagonists : A practical synthesis method for CCR5 antagonists, which includes compounds structurally related to the specified chemical, has been developed (Ikemoto et al., 2005).

Chemical Properties and Reactions

  • Hydrolysis of Amidals : Research on the hydrolysis of amidals, compounds similar to the specified chemical, indicates their stability and the kinetics of their degradation processes (Chen et al., 1995).
  • Synthesis of Sugar Imine Molecules : The synthesis of sugar imine molecules, which share structural similarities with the specified compound, involves the use of D-glucose and microwave irradiation (Mohammed et al., 2020).
  • Enantiospecific Synthesis : The enantiospecific synthesis of related compounds reveals insights into the production of specific enantiomers of such complex molecules (Deschenaux et al., 1989).

Applications in Biological Systems

  • Antioxidant and Enzyme Inhibitory Properties : Compounds structurally related to the specified chemical demonstrate antioxidant and enzyme inhibitory activities, which could have implications in various biological and medicinal contexts (Momin & Nair, 2002).
  • Antimicrobial Properties : Derivatives of 2H-pyran-3(6H)-one, which are structurally related, exhibit significant antimicrobial activity against gram-positive bacteria (Georgiadis et al., 1992).

Chemical Reactions and Transformations

  • Diels-Alder Reactions : The Diels-Alder reactions of carbohydrate-derived dienes, related to the specified compound, show specific selectivities that are crucial for synthetic chemistry applications (Giuliano et al., 1993).

Structural and Mechanistic Studies

  • Crystal Structure Analysis : The crystal structure of compounds with similar structures provides insight into their molecular conformations and potential interactions in various chemical and biological systems (Reis et al., 2013).

properties

Molecular Formula

C31H30N2O5

Molecular Weight

510.6 g/mol

IUPAC Name

(2R,4R)-4-(1-acetylindol-3-yl)-N-benzyl-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-carboxamide

InChI

InChI=1S/C31H30N2O5/c1-21(35)33-18-27(26-9-5-6-10-28(26)33)25-15-29(31(36)32-17-22-7-3-2-4-8-22)38-30(16-25)37-20-24-13-11-23(19-34)12-14-24/h2-15,18,25,30,34H,16-17,19-20H2,1H3,(H,32,36)/t25-,30+/m0/s1

InChI Key

HTBWZVXYGBAYPV-SETSBSEESA-N

Isomeric SMILES

CC(=O)N1C=C(C2=CC=CC=C21)[C@@H]3C[C@@H](OC(=C3)C(=O)NCC4=CC=CC=C4)OCC5=CC=C(C=C5)CO

SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C3CC(OC(=C3)C(=O)NCC4=CC=CC=C4)OCC5=CC=C(C=C5)CO

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C3CC(OC(=C3)C(=O)NCC4=CC=CC=C4)OCC5=CC=C(C=C5)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4R)-4-(1-acetyl-3-indolyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide
Reactant of Route 2
(2R,4R)-4-(1-acetyl-3-indolyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide
Reactant of Route 3
(2R,4R)-4-(1-acetyl-3-indolyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide
Reactant of Route 4
(2R,4R)-4-(1-acetyl-3-indolyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide
Reactant of Route 5
Reactant of Route 5
(2R,4R)-4-(1-acetyl-3-indolyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide
Reactant of Route 6
(2R,4R)-4-(1-acetyl-3-indolyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide

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